molecular formula C16H15F3N6O B610639 S-99 CAS No. 1124381-69-6

S-99

Cat. No.: B610639
CAS No.: 1124381-69-6
M. Wt: 364.32 g/mol
InChI Key: BDAJJFZKNIYDOL-UHFFFAOYSA-N
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Description

The compound “S-99” is a high carbon steel alloy that contains nickel, chromium, and molybdenum. It is primarily used in aerospace applications due to its high tensile strength, good ductility, and excellent creep resistance. The addition of nickel, chromium, and molybdenum enhances its mechanical properties, making it suitable for structural applications where surface pressure is a significant factor .

Synthetic Routes and Reaction Conditions:

    Air Melting by Electric Process: The compound is typically produced by air melting using an electric process. This method ensures the uniform distribution of alloying elements and minimizes impurities.

    Forging and Casting: The alloy can be formed into various shapes through forging or casting, depending on the desired application.

Industrial Production Methods:

    Hardened and Tempered: The alloy is often supplied in a hardened and tempered condition.

Types of Reactions:

    Oxidation: The alloy can undergo oxidation reactions, especially at high temperatures, leading to the formation of oxides on its surface.

    Reduction: Reduction reactions can occur during the heat treatment process, where the alloying elements interact with reducing agents to achieve the desired mechanical properties.

    Substitution: Substitution reactions can occur when the alloying elements replace other elements in the steel matrix, enhancing its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen and other oxidizing agents can react with the alloy at elevated temperatures.

    Reducing Agents: Carbon and other reducing agents are used during the heat treatment process to achieve the desired properties.

Major Products Formed:

Chemistry:

    Catalysts: The alloy can be used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology:

    Biomedical Implants: The alloy’s biocompatibility makes it suitable for use in biomedical implants and prosthetics.

Medicine:

Industry:

Mechanism of Action

The compound “S-99” exerts its effects through its unique combination of alloying elements. The nickel, chromium, and molybdenum in the alloy enhance its mechanical properties by forming stable carbides and oxides. These elements also improve the alloy’s resistance to oxidation and creep, making it suitable for high-temperature applications. The molecular targets include the steel matrix, where the alloying elements interact to form a stable and durable structure .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

S-99, primarily associated with the compound CD99, is a type I transmembrane protein that has garnered attention in the field of oncology and immunology due to its significant biological activity. This article delves into the biological properties of this compound, particularly focusing on its role in T cell acute lymphoblastic leukemia (T-ALL) and other malignancies, as well as its potential therapeutic applications.

Biological Role of CD99

CD99 is expressed on various cell types, including T cells, and plays a crucial role in cell adhesion, migration, and apoptosis. Its overexpression has been linked to several cancers, making it a promising target for therapeutic interventions. The following sections summarize key findings related to the biological activity of this compound.

  • Apoptosis Induction : Research has shown that antibodies targeting CD99 can induce apoptosis in malignant T cells while sparing healthy cells. For instance, the mouse monoclonal antibody MT99/3 specifically binds to CD99, leading to the death of T-ALL cells .
  • Disruption of Immune Function : By targeting CD99, therapies can disrupt T cell functions, which is beneficial in treating hyperresponsive T cell conditions. This mechanism highlights the dual role of CD99 in both promoting cancer cell survival and modulating immune responses .
  • Humanized Antibody Development : The humanized variant of MT99/3, known as HuScFvMT99/3, maintains its binding specificity to CD99 and has been engineered to reduce immunogenicity in humans. This advancement is crucial for clinical applications .

Case Studies and Research Findings

Several studies have evaluated the efficacy of targeting CD99 in various cancer models:

Study Findings
MT99/3 in T-ALL Induces apoptosis selectively in T-ALL cells without harming non-malignant cells .
HuScFvMT99/3 Efficacy Demonstrated preserved immunoreactivity against CD99, suggesting potential for clinical translation .
Xenograft Models Anti-cancer effects observed in Ewing's sarcoma (ES), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS) using mouse models .

Clinical Implications

The therapeutic targeting of CD99 through engineered antibodies like HuScFvMT99/3 presents a novel approach to treating cancers characterized by high CD99 expression. The ability to induce selective apoptosis while preserving healthy tissue integrity positions these therapies as promising candidates for clinical trials.

Scientific Research Applications

Clinical Applications

  • Bone Scintigraphy :
    • Use : Technetium-99m-labeled diphosphonates are employed in bone scans to detect bone diseases such as fractures, infections, and tumors.
    • Case Study : In a study involving 133 lumbar vertebral bodies, the absolute radioactivity concentration was measured at 48.15 ± 13.66 kBq/mL post-injection of Tc-99m diphosphonate, demonstrating its efficacy in assessing bone metabolism .
  • Thyroid Imaging :
    • Use : Tc-99m pertechnetate is utilized for evaluating thyroid function and detecting conditions like hyperthyroidism.
    • Case Study : A study showed that quantitative Single Photon Emission Computed Tomography (SPECT) using Tc-99m pertechnetate provided accurate assessments of thyroid uptake, which is crucial for risk stratification in Graves’ disease .
  • Cardiac Imaging :
    • Use : Myocardial perfusion imaging (MPI) with Tc-99m is vital for diagnosing coronary artery disease.
    • Findings : Studies indicate that Tc-99m can effectively visualize myocardial perfusion and help in prognosis .
  • Renal Imaging :
    • Use : Tc-99m diethylenetriaminepentaacetic acid is used to measure glomerular filtration rate (GFR), providing insights into kidney function.
    • Data Table :
ApplicationRadiopharmaceuticalPurpose
Bone ScintigraphyTc-99m diphosphonateDetect bone diseases
Thyroid ImagingTc-99m pertechnetateAssess thyroid function
Cardiac ImagingTc-99m-sestamibiEvaluate myocardial perfusion
Renal ImagingTc-99m diethylenetriaminepentaacetic acidMeasure GFR

Research Applications

  • Radiopharmaceutical Development :
    • Research into new radiopharmaceuticals using Technetium-99m continues to expand its applications in various medical fields. The development of novel compounds aims to improve specificity and sensitivity in targeting diseases.
  • Therapeutic Applications :
    • Emerging studies are exploring the potential therapeutic uses of Tc-99m in targeted radionuclide therapy, particularly in oncology.
  • Molecular Imaging :
    • Technetium-99m is increasingly used in molecular imaging to visualize biological processes at the cellular level, enhancing the understanding of disease mechanisms.

Properties

IUPAC Name

N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJJFZKNIYDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111287
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124381-69-6
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure and work up described for example 85 but starting from N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide ((B7), 50 mg; 0.15 mmol; 1.0 eq.) and isopropylamine (43 mg, 0.73 mmol; 5.0 eq.) as a white solid (8 mg, 15%). HPLC, Rt: 3.09 min. (purity 87.7%). LC/MS, M+(ESI): 365.0, M−(ESI): 363.0.
Name
N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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